N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide
Description
Contextualization of the Benzamide (B126) and Pyridine (B92270) Chemical Scaffolds in Advanced Research
The benzamide and pyridine scaffolds are integral to the field of medicinal chemistry, forming the backbone of numerous clinically significant molecules. Their prevalence in drug discovery is a testament to their versatile physicochemical properties and their ability to interact with a diverse range of biological targets.
The benzamide moiety, an amide derivative of benzoic acid, is a substructure in various pharmaceutical compounds. researchgate.net Its ability to form hydrogen bonds and engage in pi-pi stacking interactions allows it to bind effectively to the active sites of enzymes and receptors. researchgate.net Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net This scaffold is present in over 25% of active pharmaceutical ingredients, highlighting its importance in drug design. researchgate.net
Similarly, the pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. nih.govrsc.org As an isostere of benzene (B151609), it is a key component in over 7000 drug molecules of medicinal importance. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can enhance the solubility and bioavailability of drug candidates. enpress-publisher.com Pyridine derivatives are found in a wide range of therapeutic agents, including antihistamines, antivirals, and agents targeting the central nervous system. pharmablock.com The fusion of a pyridine nucleus is a critical strategy in the quest for novel medications with potent therapeutic characteristics. enpress-publisher.com
The combination of these two powerful scaffolds in N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide suggests a high potential for novel biological activity and therapeutic applications.
Overview of Foundational Academic Investigations into this compound
While extensive research exists for benzamide and pyridine derivatives individually, foundational academic investigations specifically into this compound are in their nascent stages. Much of the current understanding is extrapolated from studies on analogous structures. For instance, research on N-(2- and 3-pyridinyl)benzamide derivatives has shown their potential as quorum sensing inhibitors against Pseudomonas aeruginosa, indicating a possible role in combating bacterial resistance. nih.gov
Studies on similar compounds, such as N-(2-aminoethyl)benzamide analogues, have identified them as potent, reversible inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in neurodegenerative diseases. nih.gov The synthesis and biological evaluation of various benzamide derivatives have demonstrated their potential as fungicides, antimicrobials, and enzyme inhibitors. google.commdpi.comnih.gov
The initial steps in investigating a novel compound like this compound would typically involve its chemical synthesis and structural characterization. Following this, preliminary biological screening against a panel of relevant targets would be conducted to identify its potential therapeutic applications. This foundational work is crucial for guiding further, more focused research into its mechanism of action and potential for drug development.
Articulation of Key Research Questions and Objectives for Scholarly Exploration of the Compound
The unique combination of the benzamide and pyridine scaffolds in this compound presents several key research questions and objectives for future scholarly exploration. A primary objective is the development of an efficient and scalable synthetic route for the compound and its derivatives. This would enable a more thorough investigation of its chemical and biological properties.
A critical research question is the identification of the primary biological targets of this compound. Based on the known activities of its constituent scaffolds, potential areas of investigation include its efficacy as an antimicrobial, anticancer, or neurological agent. High-throughput screening and molecular docking studies could be employed to identify its specific protein or enzyme interactions.
Further research should focus on elucidating the structure-activity relationship (SAR) of this compound derivatives. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity and optimize its potency and selectivity. This would involve the synthesis and biological evaluation of a library of analogues.
Finally, understanding the compound's pharmacokinetic and pharmacodynamic profiles is essential for its potential development as a therapeutic agent. Key objectives in this area include determining its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action at the molecular level.
The exploration of this compound holds significant promise for the discovery of novel therapeutic agents. Addressing these research questions and objectives will be crucial in unlocking the full potential of this intriguing molecule.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(pyridin-3-ylmethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(14-6-2-1-3-7-14)18-10-9-17-12-13-5-4-8-16-11-13/h1-8,11,17H,9-10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCCZYMCFLUTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Retrosynthetic Analysis of N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide
Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the amide and the secondary amine bonds.
The most logical retrosynthetic disconnections for this compound are at the amide and the secondary amine linkages. This leads to three primary precursor fragments: benzoic acid (or a derivative like benzoyl chloride), ethylenediamine (B42938), and 3-picolylamine (3-pyridinylmethylamine) or 3-picolyl chloride.
Disconnection Approach:
Amide Bond Disconnection: This breaks the bond between the carbonyl group and the adjacent nitrogen, yielding benzoyl chloride and N-(3-pyridinylmethyl)ethane-1,2-diamine.
Secondary Amine Bond Disconnection: This severs the bond between the ethyl chain and the pyridinylmethyl group, suggesting precursors such as N-(2-aminoethyl)benzamide and 3-pyridinecarboxaldehyde (B140518) (via reductive amination) or 3-picolyl chloride (via nucleophilic substitution).
This analysis reveals that the synthesis can be approached through various convergent or linear strategies, depending on the order of bond formation.
Development of Convergent and Linear Synthetic Pathways
Based on the retrosynthetic analysis, both linear and convergent synthetic routes can be devised for this compound.
A linear synthesis would involve a stepwise construction of the molecule. For instance, ethylenediamine could first be mono-benzoylated to form N-(2-aminoethyl)benzamide, which is then alkylated with a 3-pyridinylmethyl source.
A convergent synthesis , on the other hand, would involve the separate synthesis of key fragments that are later combined. For example, N-(3-pyridinylmethyl)ethane-1,2-diamine could be prepared first and then coupled with benzoic acid or its derivative.
Optimized Amide Bond Formation Protocols
The formation of the amide bond is a critical step in the synthesis of this compound. Several modern coupling reagents and protocols have been developed to achieve high yields and purity. researchgate.net
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Another class of effective reagents are phosphonium (B103445) salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high reactivity and mild reaction conditions. walisongo.ac.id
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| DCC/HOBt | DMF or CH2Cl2, 0 °C to RT | Cost-effective, widely used | Formation of insoluble dicyclohexylurea (DCU) byproduct |
| EDC/HOBt | DMF, CH2Cl2, or water, RT | Water-soluble byproduct, good for aqueous media | Can be less reactive for hindered substrates |
| HATU/DIPEA | DMF or NMP, RT | High efficiency, fast reaction times, low racemization | Higher cost, potential for side reactions with certain substrates |
| PyBOP | DMF or CH2Cl2, RT | Good for sterically hindered amino acids | Produces a carcinogenic byproduct (HMPA) |
Selective Amine Alkylation and Coupling Reaction Innovations
The formation of the secondary amine linkage requires selective N-alkylation. A significant challenge in alkylating diamines like ethylenediamine is preventing over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. google.comusf.edu
Modern strategies to achieve mono-alkylation include:
Use of a large excess of the diamine: This statistical approach favors the mono-alkylated product.
Reductive Amination: This involves the reaction of an amine with a carbonyl compound (in this case, 3-pyridinecarboxaldehyde with N-(2-aminoethyl)benzamide) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). This method is often highly selective for the formation of secondary amines.
Use of Protecting Groups: One of the amino groups of ethylenediamine can be temporarily protected (e.g., as a Boc or Cbz derivative), allowing for selective benzoylation of the other amine, followed by alkylation and deprotection.
Recent innovations focus on self-limiting alkylation chemistry. nih.govchemrxiv.org For instance, N-aminopyridinium salts have been introduced as ammonia (B1221849) surrogates that, after N-alkylation, undergo in-situ depyridylation to yield secondary amines without overalkylation products. nih.govchemrxiv.org
Catalytic Approaches in this compound Synthesis
The use of catalysts can significantly enhance the efficiency and sustainability of the synthesis.
Exploration of Organocatalysis and Metal-Catalyzed Reactions
Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative for key transformations. For example, chiral amino acids or their derivatives can catalyze asymmetric reductions of imines, which could be relevant in a reductive amination approach. researchgate.netu-szeged.hu Squaramide-based organocatalysts have also shown promise in activating carboxylic acids for amidation. mdpi.com
Metal-catalyzed reactions are also pivotal. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form the N-aryl bond if a related analogue were being synthesized. mdpi.com Ruthenium and silver catalysts have been used to facilitate the cyclization of related aminoallenes, showcasing the potential for metal catalysis in constructing heterocyclic scaffolds. researchgate.net Cerium(III) has been shown to catalyze the synthesis of pyridyl benzamides from aminopyridines and nitroolefins. rsc.org
| Catalytic Approach | Reaction Step | Catalyst Example | Potential Advantage |
|---|---|---|---|
| Organocatalysis | Reductive Amination | Chiral Phosphoric Acids, Amino Acids | Metal-free, potential for asymmetry |
| Metal Catalysis | Amide Formation | Boric Acid walisongo.ac.id | Mild conditions, good functional group tolerance |
| Metal Catalysis | C-N Coupling | Palladium complexes (for analogues) | High efficiency for aryl amine synthesis |
| Biocatalysis | Asymmetric Synthesis | Enzymes (e.g., lyases) scispace.comrug.nl | High stereoselectivity, environmentally benign |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comresearchgate.netmsu.edu In the synthesis of this compound, these principles can be applied in several ways:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. msu.edu Catalytic reactions are often highly atom-economical.
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) and DMF with greener alternatives such as ethyl acetate (B1210297), 2-methyltetrahydrofuran, or even water. unibo.it
Energy Efficiency: Utilizing catalytic methods that allow for reactions to be run at ambient temperature and pressure, reducing energy consumption.
Waste Prevention: Choosing synthetic routes that minimize the formation of byproducts, thus reducing the need for extensive purification and waste disposal. msu.edu
Purification and Isolation Methodologies for Synthetic Intermediates and the Final Compound
The successful synthesis of this compound relies on the effective purification of its synthetic intermediates and the final active compound. The purity of each component is critical to ensure the desired reaction proceeds efficiently and to minimize the presence of impurities in the final product. The methodologies employed for purification are selected based on the physicochemical properties of the compounds, such as polarity, solubility, and volatility. Standard techniques in synthetic organic chemistry, including chromatography, crystallization, extraction, and distillation, are adapted to suit the specific requirements of each step.
Purification of Synthetic Intermediates
The primary synthetic intermediates for this compound are N-(2-aminoethyl)benzamide and 3-picolylamine. The purity of these precursors is paramount for the successful formation of the final product.
N-(2-aminoethyl)benzamide:
This intermediate, being a solid at room temperature, is often purified by recrystallization . The choice of solvent is crucial and is determined by the solubility profile of the compound. A common approach involves dissolving the crude solid in a hot solvent in which it is highly soluble and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the solvent. Solvent systems such as ethanol/ether or chloroform/hexane have been reported for the recrystallization of similar benzamide (B126) derivatives.
Alternatively, column chromatography can be employed for the purification of N-(2-aminoethyl)benzamide. Due to the presence of a primary amine group, which can interact strongly with the acidic silica (B1680970) gel, leading to peak tailing and poor separation, modifications to the stationary or mobile phase are often necessary. One common strategy is to use an amine-functionalized silica gel. Another approach involves the addition of a small amount of a competing amine, such as triethylamine (B128534) or ammonia, to the eluent to neutralize the acidic sites on the silica gel and improve the chromatographic separation.
In some instances, N-(2-aminoethyl)benzamide is isolated and purified as its hydrochloride salt . This can be achieved by treating the free base with hydrochloric acid, followed by recrystallization of the resulting salt from a suitable solvent like ethanol. The salt form often exhibits different solubility characteristics that can be advantageous for purification.
3-Picolylamine (3-(aminomethyl)pyridine):
As a liquid at room temperature with a boiling point of approximately 73-74 °C at 1 mmHg, distillation is a primary method for the purification of 3-picolylamine. Vacuum distillation is particularly effective as it allows for the purification of the compound at a lower temperature, minimizing the risk of thermal decomposition.
For smaller-scale purifications or for the removal of non-volatile impurities, column chromatography can also be utilized. Similar to the chromatography of N-(2-aminoethyl)benzamide, the basic nature of the amine necessitates the use of a deactivated stationary phase or the addition of a basic modifier to the mobile phase to achieve efficient separation.
| Intermediate Compound | Purification Method | Key Considerations |
| N-(2-aminoethyl)benzamide | Recrystallization | Choice of solvent system (e.g., ethanol/ether, chloroform/hexane) is critical for efficient crystallization. |
| Column Chromatography | Use of amine-functionalized silica or addition of a basic modifier (e.g., triethylamine) to the eluent is recommended. | |
| Salt Formation & Recrystallization | Conversion to the hydrochloride salt can facilitate purification by altering solubility. | |
| 3-Picolylamine | Vacuum Distillation | Effective for large-scale purification and removal of volatile and non-volatile impurities. |
| Column Chromatography | Requires a deactivated stationary phase or a basic mobile phase modifier for good separation. |
Purification of the Final Compound: this compound
The final compound, this compound, possesses both secondary and tertiary amine functionalities, as well as an amide group, making it a relatively polar molecule. The purification strategy for this compound typically involves chromatographic techniques, often followed by crystallization if the compound is a solid.
Column Chromatography:
Flash column chromatography is a widely used technique for the purification of the final product. Given the presence of basic nitrogen atoms, similar precautions as with the intermediates are taken. A typical stationary phase would be silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like heptane (B126788) or dichloromethane) and a polar solvent (such as ethyl acetate or methanol). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The addition of a small percentage of triethylamine or ammonia to the mobile phase is often essential to prevent peak tailing and ensure a good separation.
Preparative High-Performance Liquid Chromatography (HPLC):
For achieving very high purity, preparative reverse-phase HPLC is a powerful tool. In this technique, a non-polar stationary phase (such as C18-derivatized silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape by protonating the basic nitrogens of the analyte. The fractions containing the pure compound are collected and the solvent is removed to yield the purified product.
Crystallization:
If this compound is obtained as a solid, a final purification step can be recrystallization. The crude solid is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and then allowed to cool slowly to form crystals of high purity. The choice of solvent will depend on the compound's solubility.
| Final Compound | Purification Method | Stationary Phase | Mobile Phase / Solvent System | Key Considerations |
| This compound | Flash Column Chromatography | Silica Gel | Heptane/Ethyl Acetate or Dichloromethane/Methanol with a basic modifier (e.g., triethylamine) | The basic modifier is crucial to prevent interaction with the acidic silica. |
| Preparative HPLC | Reverse Phase (e.g., C18) | Water/Acetonitrile or Water/Methanol with an acidic modifier (e.g., formic acid) | Provides high purity; the acidic modifier improves peak shape. | |
| Crystallization | Dependent on solubility | Various organic solvents or mixtures | Effective for removing final traces of impurities if the compound is a solid. |
Molecular Structure, Conformational Dynamics, and Quantum Chemical Investigations
Theoretical Elucidation of Molecular Geometry and Electronic Structure
The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Computational chemistry provides powerful tools to elucidate these characteristics.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
Based on these related studies, the benzamide (B126) portion of this compound is expected to have a nearly planar conformation due to the delocalization of π-electrons across the aromatic ring and the amide group. The pyridinylmethyl group will also exhibit a planar pyridine (B92270) ring. The ethylenediamine (B42938) linker, however, provides significant conformational flexibility. The key structural parameters that would be determined from a DFT optimization are presented in the interactive table below, with placeholder values to illustrate the type of data that would be obtained.
Interactive Table 1: Predicted Key Geometric Parameters from DFT Calculations Users can sort the table by clicking on the headers.
| Parameter | Atoms Involved | Predicted Value (Exemplary) |
|---|---|---|
| Bond Length | C=O (amide) | ~1.25 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Angle | O=C-N (amide) | ~122° |
| Dihedral Angle | C(aromatic)-C(aromatic)-C=O | ~180° (for planarity) |
| Dihedral Angle | C(pyridinyl)-C-N-C(ethyl) | Variable (key to conformation) |
Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate molecular geometries and electronic structures, though they are computationally more demanding than DFT. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. nih.gov
A quantum-chemical investigation of benzamides and their halogen derivatives utilized the INDO semi-empirical method to study their spectral and photophysical properties. rsc.org Such methods could be applied to this compound to rapidly explore its electronic transitions and molecular orbital characteristics. While less precise than DFT or high-level ab initio calculations for geometry optimization, they are valuable for initial conformational screening and for understanding qualitative electronic features.
Conformational Analysis and Intramolecular Interactions
The flexibility of the ethylenediamine linker in this compound allows the molecule to adopt various spatial arrangements or conformations.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of flexible molecules. researchgate.net MM methods use classical force fields to calculate the potential energy of different conformations, allowing for a rapid search of low-energy structures. MD simulations, in contrast, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations.
For this compound, MD simulations could reveal how the benzamide and pyridinylmethyl groups move relative to each other and how intramolecular hydrogen bonding might influence the preferred conformations. Studies on benzimidazole (B57391) Pin1 inhibitors have utilized molecular dynamics simulations to investigate binding mechanisms and conformational relationships. chemrxiv.orgresearchgate.net
The rotation around single bonds, particularly within the ethylenediamine linker, defines the conformational isomers or rotamers of the molecule. A torsional energy profile, which plots the change in energy as a specific dihedral angle is rotated, is essential for identifying the most stable conformations.
Computational studies on fenamates, which also feature flexible linkages between aromatic rings, have shown that even small energy barriers to rotation can be influenced by a combination of steric repulsion and electronic effects. For this compound, the key dihedral angles to consider would be those around the C-C and C-N bonds of the ethylenediamine bridge. The resulting energy profile would reveal the energy barriers between different rotamers and indicate which conformations are most likely to be populated at room temperature.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons, thus predicting its reactivity.
The HOMO is associated with the molecule's nucleophilic character, while the LUMO relates to its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich benzamide and pyridine rings, as well as the nitrogen atoms. The LUMO is expected to be distributed over the aromatic systems. A detailed FMO analysis, typically performed using DFT calculations, would map the electron density of these orbitals and provide their energy levels. This information is crucial for understanding how the molecule might interact with other chemical species.
Interactive Table 2: Predicted Frontier Molecular Orbital Properties (Exemplary) Users can sort the table by clicking on the headers.
| Property | Predicted Value (Exemplary) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and nucleophilicity |
| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and electrophilicity |
| HOMO-LUMO Gap | ~ 5.0 eV | Indicator of chemical reactivity and stability |
HOMO-LUMO Energy Gap and Electronic Transition Studies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular reactivity and the energy required for electronic transitions.
A smaller HOMO-LUMO gap suggests that a molecule is more easily polarizable and, therefore, more chemically reactive. It also indicates that the molecule can be excited by lower energy photons, influencing its absorption and emission spectra. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzamide and amino groups, while the LUMO may be distributed over the electron-deficient pyridine ring.
Computational methods, such as Density Functional Theory (DFT), are typically employed to calculate the energies of these orbitals. The calculated HOMO and LUMO energies would allow for the determination of the energy gap and provide insights into the intramolecular charge transfer characteristics of the molecule.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: The following data is illustrative and not based on experimental or calculated values for this compound, as such data is not publicly available.)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Electronic transition studies, often performed using Time-Dependent DFT (TD-DFT), would further elucidate the nature of the molecule's excited states. These calculations can predict the absorption wavelengths (λmax) and the oscillator strengths of electronic transitions, which correspond to the intensity of absorption bands observed in an experimental UV-Vis spectrum.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is typically color-coded to represent different potential values.
Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the benzamide's carbonyl group due to the high electronegativity of these atoms.
Blue regions denote areas of positive electrostatic potential, indicating sites for nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to nitrogen atoms (the amine and amide groups).
Green regions represent areas of neutral or near-zero potential.
An MEP analysis of this compound would provide a visual representation of its reactive behavior and is instrumental in understanding how it might interact with other molecules.
Intermolecular Interactions and Hydrogen Bonding Networks
The way this compound molecules interact with each other in the solid state is governed by intermolecular forces, with hydrogen bonding being particularly significant. The presence of hydrogen bond donors (the N-H groups of the amine and amide) and acceptors (the nitrogen atom of the pyridine ring and the carbonyl oxygen of the benzamide) allows for the formation of extensive hydrogen bonding networks.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide from starting materials, byproducts, or impurities. The choice of technique depends on the sample's complexity, the required purity level, and the analytical scale.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. bjbms.orglmaleidykla.lt Given the compound's polarity, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. researchgate.netsielc.com
Method development involves the systematic optimization of several parameters to achieve a robust and reliable separation. A typical starting point would be a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. lmaleidykla.ltresearchgate.net The inclusion of an acidic modifier like formic acid or trifluoroacetic acid in the mobile phase is often necessary to ensure sharp, symmetrical peaks by protonating the amine and pyridine (B92270) nitrogen atoms, thereby preventing undesirable interactions with residual silanols on the column. sielc.com
Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of the target compound while also separating it from less polar impurities. Detection is most commonly achieved using a UV detector, as the benzamide (B126) and pyridine moieties are strong chromophores, typically exhibiting maximum absorbance in the 230-270 nm range.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method can be validated for linearity, accuracy, precision, and sensitivity to be used for quantitative analysis in quality control settings. researchgate.net
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications
Gas Chromatography (GC): Direct analysis of this compound by GC is challenging. The compound's high polarity, due to the secondary amine and amide groups, and its relatively high molecular weight can lead to poor volatility and thermal instability, causing peak tailing and potential decomposition in the hot injector port. labrulez.comnih.gov To overcome these issues, derivatization is often required. nih.govmdpi.com Reacting the secondary amine with a derivatizing agent, such as a silylating agent (e.g., BSTFA) or an acylating agent (e.g., pentafluorobenzoyl chloride), can increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a synthesis reaction or for preliminary purity checks. researchgate.netosti.gov For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a nonpolar solvent (e.g., hexane), with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) added to reduce tailing by deactivating the acidic silica surface. reddit.com Visualization of the spots is readily achieved under UV light (at 254 nm) due to the UV-active aromatic rings. rsc.org
Spectroscopic Techniques for Structural Confirmation (Principles and Applications)
Spectroscopic techniques are fundamental for the unambiguous confirmation of the molecular structure of this compound. Each method provides unique information about the molecule's functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Proton and Carbon Environments
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. jchps.comazolifesciences.com It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in an applied magnetic field and can be excited by radiofrequency radiation. slideshare.net The precise resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus, providing a fingerprint of the molecule's structure. d-nb.info
¹H NMR Spectroscopy: A ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For this compound, distinct signals are expected for the protons on the benzamide ring, the pyridine ring, the ethylenediamine (B42938) linker, the methylene (B1212753) bridge, and the N-H protons of the amide and secondary amine.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the amide group (typically in the 165-175 ppm range) and the various sp²-hybridized carbons of the aromatic rings. mdpi.comresearchgate.net
Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆, and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). azolifesciences.comrsc.orgnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
| Assignment | Predicted ¹H NMR (Multiplicity, Integration) | Predicted ¹³C NMR |
| Benzamide C=O | - | ~167.5 |
| Benzamide Ar-H (ortho) | ~7.8 (d, 2H) | ~128.5 |
| Benzamide Ar-H (meta) | ~7.4 (t, 2H) | ~127.0 |
| Benzamide Ar-H (para) | ~7.5 (t, 1H) | ~131.5 |
| Benzamide Ar-C (ipso) | - | ~134.0 |
| Amide N-H | ~8.2 (t, 1H, broad) | - |
| -NH-CH₂- | ~3.6 (q, 2H) | ~40.0 |
| -CH₂-NH- | ~2.9 (t, 2H) | ~49.0 |
| Secondary Amine N-H | ~2.5 (s, 1H, broad) | - |
| Py-CH₂- | ~3.8 (s, 2H) | ~51.0 |
| Pyridine C-2 | ~8.5 (d, 1H) | ~149.0 |
| Pyridine C-4 | ~7.7 (d, 1H) | ~135.5 |
| Pyridine C-5 | ~7.3 (dd, 1H) | ~123.5 |
| Pyridine C-6 | ~8.4 (s, 1H) | ~148.5 |
| Pyridine C-3 (ipso) | - | ~134.5 |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence. spectroscopyonline.com For this compound, the key absorptions would confirm the presence of the amide and amine groups. spcmc.ac.in The secondary amide group gives rise to a strong C=O stretch (Amide I band) and an N-H bend (Amide II band). spcmc.ac.in The N-H bonds of both the amide and the secondary amine will show stretching vibrations. Aromatic C-H and C=C stretching vibrations from both the benzoyl and pyridinyl rings are also expected. rsc.orgnih.gov
Table 3: Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide & Amine | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | Benzene (B151609) & Pyridine Rings | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂- groups | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | Secondary Amide | 1640 - 1680 | Strong |
| C=C Stretch (Aromatic) | Benzene & Pyridine Rings | 1450 - 1600 | Medium-Weak |
| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.ukslideshare.net This technique is used to analyze molecules containing chromophores—functional groups capable of absorbing UV-Vis radiation. The primary chromophores in this compound are the benzoyl system and the pyridine ring.
These aromatic systems give rise to intense π → π* transitions, typically below 280 nm. researchgate.net The carbonyl group of the amide and the nitrogen of the pyridine ring also have non-bonding electrons (n electrons), which can undergo lower-energy n → π* transitions. researchgate.netyoutube.com These transitions are generally much weaker in intensity and may be observed as a shoulder on the more intense π → π* bands. The absorption maxima (λ_max) and molar absorptivity (ε) are sensitive to the solvent environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org
For a polar, non-volatile molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. In positive ion mode, the molecule will readily form a protonated molecular ion, [M+H]⁺. The exact mass of this ion can be measured using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. acs.org The fragmentation pattern provides valuable structural information. libretexts.org For this compound, several characteristic fragmentation pathways are expected:
Formation of the benzoyl cation: Cleavage of the amide C-N bond can yield a stable benzoyl cation at m/z 105. researchgate.net
Formation of the tropylium-like ion: The benzoyl cation can lose carbon monoxide (CO) to form the phenyl cation at m/z 77. researchgate.net
Cleavage alpha to the amine: Fragmentation can occur at the C-C bond adjacent to the secondary amine, leading to the formation of a pyridinylmethyl cation (m/z 92) or related fragments. nih.govnih.gov
Cleavage of the ethyl bridge: The bonds within the ethylenediamine linker can cleave, leading to various charged fragments.
Table 4: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound
| m/z (Predicted) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 257.15 | [M+H]⁺ (Protonated Molecule) | - |
| 149.09 | [C₉H₁₃N₂]⁺ | Cleavage of amide C-N bond |
| 122.05 | [C₇H₆NO]⁺ | Cleavage of ethyl C-N bond |
| 105.03 | [C₇H₅O]⁺ (Benzoyl cation) | Cleavage of amide C-N bond |
| 92.05 | [C₆H₆N]⁺ (Pyridinylmethyl cation) | Cleavage of benzyl (B1604629) C-N bond |
| 77.04 | [C₆H₅]⁺ (Phenyl cation) | Loss of CO from benzoyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (Chemical Formula: C₁₅H₁₇N₃O), HRMS would provide an exact mass measurement, typically with an error of less than 5 parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
In a hypothetical analysis, the protonated molecule, [M+H]⁺, would be generated, and its mass-to-charge ratio (m/z) measured. This experimental value would then be compared to the calculated theoretical exact mass to confirm the elemental composition.
Table 1: Theoretical Exact Mass for this compound
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₈N₃O⁺ | 256.14444 |
| [M+Na]⁺ | C₁₅H₁₇N₃ONa⁺ | 278.12638 |
| [M+K]⁺ | C₁₅H₁₇N₃OK⁺ | 294.09985 |
This table represents theoretical values, as no experimental data has been found in published literature.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing information about its functional groups and connectivity.
For this compound, the protonated molecule ([M+H]⁺, m/z 256.14) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would correspond to the cleavage of specific bonds within the molecule. Likely fragmentation pathways would involve the cleavage of the amide bond, the ethylenediamine linker, and fragmentation of the pyridine or benzene rings.
Table 2: Hypothetical Key MS/MS Fragmentation of this compound ([C₁₅H₁₈N₃O]⁺)
| Precursor Ion (m/z) | Putative Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 256.14 | 149.08 | C₆H₇N₂ | [C₉H₁₁NO]⁺ (Benzoyl-ethyl-amino fragment) |
| 256.14 | 121.05 | C₈H₉N₂ | [C₇H₅O]⁺ (Benzoyl cation) |
| 256.14 | 106.07 | C₇H₈NO | [C₈H₁₀N]⁺ (Pyridinylmethyl-amino fragment) |
| 256.14 | 92.06 | C₈H₉N₂O | [C₆H₆N]⁺ (Pyridinylmethyl cation) |
This table is illustrative of expected fragmentation patterns based on chemical principles. No experimentally determined fragmentation data for this specific compound has been identified.
X-ray Crystallography for Solid-State Structure Determination (Principles)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
To perform X-ray crystallography on this compound, a high-quality single crystal of the compound would be required. This crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The electron density map generated from the diffraction data allows for the determination of the atomic positions within the crystal lattice. This would reveal the conformation of the molecule in the solid state and how the individual molecules pack together. Despite the power of this technique, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific literature.
Quantitative Analysis in Complex Biological Matrices (Preclinical, Non-Human)
The quantification of this compound in complex biological matrices, such as plasma or tissue homogenates from preclinical animal studies, would typically be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for measuring low concentrations of a compound in a complex mixture.
The method would involve developing a robust sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix. An internal standard, a structurally similar molecule, would be added to the samples to ensure accuracy and precision. The extracted samples would then be injected into an LC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Table 3: Hypothetical LC-MS/MS Parameters for Quantification of this compound
| Parameter | Description |
|---|---|
| Chromatographic Column | Reversed-phase C18 column |
| Mobile Phase | Gradient of water and acetonitrile with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | 256.14 m/z |
| Product Ion (Q3) | e.g., 121.05 m/z (for quantification) |
| Internal Standard | A stable isotope-labeled version of the analyte or a close structural analog |
This table outlines typical parameters for such an analysis. No specific validated methods for the quantification of this compound in biological matrices have been found in the literature.
Rational Design and Synthesis of N 2 3 Pyridinylmethyl Amino Ethyl Benzamide Derivatives and Analogues
Design Principles for Structural Diversification and Optimization
The rational design of new analogues of N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide is guided by established medicinal chemistry principles aimed at improving its drug-like properties. These strategies involve systematic modifications of its core components: the benzamide (B126) moiety, the pyridine (B92270) ring, and the ethylamino linker.
Bioisosteric Replacements on Benzamide and Pyridine Moieties
Bioisosterism, the practice of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of drug design. spirochem.com This strategy is employed to modulate a compound's potency, selectivity, metabolic stability, and toxicity while retaining the essential interactions with its biological target. ufrj.br
For the this compound scaffold, bioisosteric replacements can be applied to both the benzamide and pyridine rings.
Benzamide Moiety: The amide bond is a critical functional group but can be susceptible to metabolic cleavage. Replacing the amide with bioisosteres like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,3-triazoles can enhance metabolic stability while mimicking the hydrogen bonding capabilities and geometry of the original amide. nih.govnih.gov Furthermore, the phenyl ring of the benzamide can be substituted with various functional groups (e.g., halogens, alkyls, alkoxys) or replaced entirely with other aromatic or heteroaromatic rings (e.g., thiophene, furan, pyrimidine) to explore new structure-activity relationships (SAR) and optimize binding interactions. mdpi.com
Pyridine Moiety: The pyridine ring is a key feature, often involved in hydrogen bonding or polar interactions. Its nitrogen atom can be repositioned (e.g., from the 3-position to the 2- or 4-position) to alter the vector of these interactions. The pyridine ring itself can be replaced with other five- or six-membered heterocycles such as pyrimidine, pyrazine, or thiazole (B1198619) to fine-tune basicity, polarity, and metabolic properties. nih.gov
The following table illustrates potential bioisosteric replacements for the core moieties of the parent compound.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Benzamide (Amide) | 1,2,4-Oxadiazole | Improve metabolic stability, mimic amide geometry. nih.gov |
| Benzamide (Phenyl) | Thiophene | Alter electronic properties and explore new binding pockets. |
| 3-Pyridinyl | 2-Pyridinyl or 4-Pyridinyl | Change hydrogen bond vector and basicity. |
| 3-Pyridinyl | Pyrimidine | Modulate metabolic stability and hydrogen bonding capacity. nih.gov |
Exploration of Linker Modifications and Chain Extensions
The ethylamino linker connecting the benzamide and pyridine fragments plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. Modifications to this linker can significantly impact binding affinity and selectivity.
Strategies for linker modification include:
Chain Homologation: Extending the ethyl chain to a propyl or butyl chain can probe for additional binding interactions or optimize the orientation of the terminal groups.
Introduction of Rigidity: Incorporating cyclic structures (e.g., cyclopropane, piperidine) into the linker can reduce conformational flexibility. This can lead to an increase in binding affinity by minimizing the entropic penalty upon binding and can provide insights into the bioactive conformation.
Altering Polarity: Introducing heteroatoms such as oxygen (ether linkage) or additional nitrogen atoms can modify the linker's polarity and hydrogen bonding potential.
For instance, adding a methylene (B1212753) group between the oxadiazole bioisostere and the benzylic carbon has been shown in other scaffolds to improve potency. nih.gov
Synthetic Strategies for Novel Analogues
The generation of diverse libraries of this compound analogues relies on efficient and versatile synthetic methodologies. Modern approaches like combinatorial chemistry and strategic design principles such as scaffold hopping are pivotal in this process.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds from a set of common building blocks. nih.gov For the this compound scaffold, a solid-phase synthesis approach could be employed. nih.gov
A potential combinatorial synthesis scheme could involve:
Immobilizing a diverse set of benzoic acids onto a solid support.
Reacting the polymer-bound acids with an ethylenediamine (B42938) linker.
Performing a reductive amination with a library of pyridinecarboxaldehydes.
This approach enables the systematic variation of both the benzamide and pyridine moieties, leading to the generation of a large library of analogues for high-throughput screening. Mixture-based combinatorial libraries can further accelerate the discovery process by allowing the simultaneous testing of millions of compounds. nih.gov
Scaffold Hopping and Fragment-Based Design Derivations
Scaffold hopping is a computational or experimental strategy aimed at identifying novel core structures (scaffolds) that maintain the essential three-dimensional arrangement of key pharmacophoric features of a known active compound. dundee.ac.uk This approach is valuable for discovering compounds with improved properties or for navigating existing patent landscapes. nih.govnih.gov
Starting from the this compound structure, a scaffold hopping approach might identify completely different core structures, such as a furano[2,3-d]pyrimidine or a 1,2,4-triazolopyridine, that still present the key interaction points in a similar spatial orientation. dundee.ac.uk This can lead to the discovery of novel chemotypes with potentially superior drug-like properties, such as enhanced solubility or metabolic stability. dundee.ac.uk
Comparative Mechanistic and Preclinical Biological Evaluation of Analogues
Once a library of analogues has been synthesized, a systematic biological evaluation is necessary to identify promising candidates and establish a clear structure-activity relationship (SAR). researchgate.net This process involves a tiered screening approach, starting with primary assays to assess target engagement and potency, followed by more complex preclinical studies.
The evaluation would typically include:
In Vitro Potency Assays: Determining the concentration of each analogue required to achieve a desired level of biological activity (e.g., IC50 or EC50) against the primary molecular target.
Selectivity Profiling: Assessing the activity of the compounds against related targets to ensure selectivity and minimize potential off-target effects.
Mechanism of Action Studies: Investigating how the compounds exert their biological effect. For example, in the context of enzyme inhibitors, this might involve determining whether the inhibition is competitive, non-competitive, or irreversible. nih.gov
Preclinical Pharmacokinetic (ADME) Profiling: Evaluating the absorption, distribution, metabolism, and excretion properties of the most promising analogues to assess their potential for in vivo efficacy.
The data gathered from these evaluations allow for a direct comparison of the analogues, as illustrated in the hypothetical table below.
| Compound | Modification | Potency (IC50, nM) | Selectivity vs. Target B (Fold) | Metabolic Stability (t½, min) |
| Parent | - | 150 | 50 | 15 |
| Analogue 1 | Phenyl -> 2-Thienyl | 75 | 100 | 30 |
| Analogue 2 | Amide -> 1,2,4-Oxadiazole | 120 | 60 | 90 |
| Analogue 3 | 3-Pyridinyl -> 2-Pyridinyl | 300 | 20 | 18 |
| Analogue 4 | Ethyl -> Propyl Linker | 200 | 45 | 12 |
This comparative analysis is crucial for identifying the structural modifications that lead to improved biological and pharmacological profiles, guiding the next cycle of design and optimization toward a potential preclinical candidate.
Predictive Modeling for Analogue Development (QSAR, ADME predictions)
In the rational design of analogues for this compound, predictive modeling plays a pivotal role in prioritizing the synthesis of novel compounds with enhanced biological activity and favorable pharmacokinetic profiles. Computational tools, specifically Quantitative Structure-Activity Relationship (QSAR) and in silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, are instrumental in this early-stage drug discovery process. These methods allow for the systematic evaluation of how modifications to the core scaffold of this compound are likely to impact its therapeutic potential and drug-like properties.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. libretexts.org For the development of this compound analogues, a QSAR study would typically involve a dataset of related compounds with experimentally determined potencies against a specific biological target. The goal is to identify the key molecular descriptors—physicochemical, electronic, and steric properties—that govern the activity of these molecules. nih.gov
The process begins with the generation of a diverse set of molecular descriptors for each analogue. These can include parameters such as molecular weight, logP (lipophilicity), molar refractivity, topological polar surface area (TPSA), and various electronic and quantum chemical descriptors. researchgate.netsemanticscholar.org Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms such as Artificial Neural Networks (ANN) are then employed to build a predictive model. semanticscholar.org
For instance, a hypothetical QSAR model for a series of benzamide derivatives might reveal that increased lipophilicity on the benzoyl ring and the presence of a hydrogen bond donor on the pyridine ring are positively correlated with inhibitory activity against a target enzyme. Such a model, once validated for its predictive power using internal and external validation techniques, can be used to screen virtual libraries of yet-to-be-synthesized analogues. nih.gov This allows researchers to focus their synthetic efforts on compounds with the highest probability of success.
A study on benzamide derivatives as glucokinase activators successfully utilized 3D-QSAR to understand the structural requirements for their activity. nih.gov The generated pharmacophore hypothesis highlighted essential features, and the resulting statistical data showed a high degree of correlation, indicating the robustness of the model. nih.gov Similarly, QSAR models have been developed for pyridine derivatives to identify compounds with potent P-gp inhibition and reduced side effects. nih.gov
Table 1: Illustrative QSAR Model Statistics for a Hypothetical Series of this compound Analogues
| Parameter | Value | Description |
| N | 50 | Number of compounds in the dataset |
| R² | 0.85 | Coefficient of determination, indicating a good fit of the model to the data |
| Q² | 0.72 | Cross-validated R², indicating good predictive ability |
| F-statistic | 112.5 | A measure of the overall significance of the regression model |
| p-value | < 0.001 | Indicates that the model is statistically significant |
ADME Predictions
In addition to potency, a successful drug candidate must possess favorable ADME properties to ensure it can reach its target in the body and exert a therapeutic effect. In silico ADME predictions are crucial for identifying potential liabilities early in the drug discovery pipeline, thereby reducing the likelihood of late-stage failures. mdpi.com These predictions are based on computational models that estimate various pharmacokinetic parameters.
For the analogues of this compound, a standard panel of in silico ADME predictions would be performed. These typically include estimations of:
Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential are evaluated to predict oral bioavailability. nih.gov
Distribution: Predictions of plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution help in understanding how a compound will distribute throughout the body.
Metabolism: The likelihood of metabolism by cytochrome P450 (CYP) enzymes is a key prediction, as this can influence the compound's half-life and potential for drug-drug interactions. japtronline.com
Excretion: Predictions related to renal clearance and other excretion pathways can provide insights into how the compound is eliminated from the body.
Various computational tools and web servers are available for performing these predictions, often relying on large databases of experimental data to build their models. researchgate.net For example, a study on 2-benzoylamino-N-phenyl-benzamide derivatives utilized in silico tools to predict their pharmacokinetic profiles, including bioavailability and drug-likeness. researchgate.net
Table 2: Representative In Silico ADME Predictions for a Set of Designed Analogues of this compound
| Analogue | Predicted Human Intestinal Absorption (%) | Predicted BBB Permeation | Predicted CYP2D6 Inhibition | Predicted Drug-Likeness (Lipinski's Rule of Five) |
| Analogue 1 | High | Low | Non-inhibitor | Compliant |
| Analogue 2 | High | High | Inhibitor | Compliant |
| Analogue 3 | Moderate | Low | Non-inhibitor | Non-compliant (MW > 500) |
| Analogue 4 | High | Low | Non-inhibitor | Compliant |
By integrating QSAR and ADME predictions, a multi-parameter optimization approach can be applied to the design of this compound analogues. malvernpanalytical.com This allows for the simultaneous refinement of both potency and pharmacokinetic properties, leading to the selection of drug candidates with a higher probability of clinical success.
Future Directions and Advanced Research Trajectories for N 2 3 Pyridinylmethyl Amino Ethyl Benzamide
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling rapid, large-scale analysis of chemical data. For N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide, these computational approaches can accelerate the optimization process and predict its biological potential.
Future research could leverage AI/ML in several key areas:
Generative Design: Using the core structure of this compound as a seed, generative algorithms can design novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. These models can explore a vast chemical space to propose structures that human intuition might overlook.
Property Prediction: ML models can be trained on large datasets of compounds to predict various properties of this compound and its derivatives. This includes predicting biological activity against specific targets, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby prioritizing which novel compounds to synthesize and test.
Target Identification: AI can analyze the structural features of the compound and compare them against databases of known bioactive molecules and their targets to generate hypotheses about its mechanism of action.
Below is a hypothetical table illustrating the types of properties that AI/ML models could predict for a library of virtual derivatives based on the this compound scaffold.
| Derivative ID | Predicted Target | Predicted IC₅₀ (nM) | Predicted Solubility (mg/mL) | Predicted hERG Inhibition |
| BZP-001 | Kinase X | 150 | 0.5 | Low |
| BZP-002 | GPCR Y | 75 | 0.2 | Low |
| BZP-003 | Epigenetic Target Z | 200 | 1.1 | Medium |
| BZP-004 | Kinase X | 90 | 0.8 | Low |
This table is for illustrative purposes only and does not represent actual experimental data.
Exploration of Novel Biological Target Classes and Interaction Modalities
Historically, drug discovery has focused on well-established target classes like enzymes and receptors. However, future research on this compound should include screening against novel and challenging target classes to uncover unique biological activities. The benzamide (B126) scaffold is versatile and has been found in compounds targeting a wide range of proteins, including histone deacetylases (HDACs) and signal transducer and activator of transcription 3 (STAT3). nih.govresearchgate.net
Potential avenues for exploration include:
Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are notoriously difficult to target with small molecules. Screening this compound against libraries of PPIs could identify novel modulators of these critical interactions.
RNA Targets: Non-coding RNAs are emerging as critical regulators of cellular processes and disease. The compound could be evaluated for its ability to bind to specific RNA structures, potentially modulating gene expression at a post-transcriptional level.
Allosteric Modulation: Instead of competing with the natural ligand at the active site, allosteric modulators bind to a different site on a protein, offering greater specificity and a more nuanced biological response. Screening for allosteric modulation could reveal unexpected activities for the compound.
| Novel Target Class | Rationale for Screening | Example Disease Area |
| Protein-Protein Interactions (e.g., p53-MDM2) | The flexible linker in the compound may allow it to fit into shallow binding pockets characteristic of PPIs. | Oncology |
| RNA G-quadruplexes | The planar aromatic rings (benzamide, pyridine) could potentially intercalate into or stack on RNA structures. | Antiviral, Oncology |
| Allosteric sites on Kinases | Allosteric inhibition can provide greater selectivity among highly similar kinase family members. | Inflammation, Oncology |
This table outlines hypothetical screening strategies.
Advanced Bioconjugation and Chemical Probe Development
Transforming this compound into a chemical probe would be a powerful strategy to elucidate its biological function. This involves chemically modifying the core structure to incorporate a reporter tag or a reactive handle without abolishing its biological activity.
Key strategies for probe development include:
Affinity-Based Probes: Attaching a photo-reactive group would allow the compound to be covalently cross-linked to its biological target upon UV irradiation, facilitating target identification via mass spectrometry.
Fluorescent Probes: Conjugating a fluorophore to the molecule would enable visualization of its subcellular localization and interaction with binding partners using advanced microscopy techniques.
Biotinylation: Adding a biotin (B1667282) tag would allow for the pulldown and enrichment of the target protein from cell lysates, providing a robust method for target validation.
These modifications would turn the compound from a mere bioactive agent into a sophisticated tool for chemical biology research.
| Modification Type | Functional Group to Add | Position for Modification | Intended Application |
| Click Chemistry Handle | Azide or Alkyne | Benzamide ring (para position) | Tagging with fluorophores or biotin post-treatment. |
| Photo-affinity Labeling | Diazirine or Benzophenone | Pyridine (B92270) ring | Covalent cross-linking to the direct biological target. |
| Biotin Conjugation | Biotin with a linker | Ethylamino chain | Pulldown experiments to isolate binding partners. |
This table presents potential chemical modifications for probe development.
Systems Biology and Omics-Based Approaches in Preclinical Mechanistic Studies
To understand the full biological impact of this compound, it is crucial to move beyond single-target interactions and embrace a systems-level perspective. Omics technologies can provide an unbiased, global view of the cellular response to compound treatment.
A hypothetical multi-omics study could be designed as follows:
Transcriptomics (RNA-seq): Treating cells with the compound and sequencing their mRNA would reveal which genes and signaling pathways are activated or repressed, offering clues to its mechanism of action.
Proteomics: Using mass spectrometry-based proteomics, researchers can quantify changes in protein expression and post-translational modifications (e.g., phosphorylation) following treatment, providing a more direct link between the compound and cellular function. nih.gov
Metabolomics: Analyzing the cellular metabolome can reveal how the compound affects metabolic pathways, which could be relevant for diseases like cancer or metabolic syndrome.
Integrating these datasets would provide a comprehensive "signature" of the compound's effect, helping to identify its mechanism, predict potential side effects, and discover biomarkers of response.
| Omics Technique | Biological Information Gained | Potential Inferences |
| Transcriptomics | Changes in gene expression levels. | Identification of affected signaling pathways (e.g., inflammation, apoptosis). |
| Proteomics | Changes in protein abundance and phosphorylation. | Identification of regulated proteins and activated kinases. |
| Metabolomics | Changes in concentrations of small-molecule metabolites. | Elucidation of impact on cellular energy and biosynthesis pathways. |
This table outlines a potential experimental design for a systems biology study.
Role of this compound in Fundamental Biological Discovery
The ultimate future direction for a compound like this compound is its potential evolution into a tool for fundamental biological discovery. Should the research avenues described above reveal a highly specific interaction with a novel or poorly understood biological target, the compound would become invaluable to the broader scientific community.
For instance, if it were discovered to be the first selective inhibitor of a previously "undruggable" protein, it would enable researchers worldwide to probe the function of that protein in various contexts of health and disease. Its utility would transcend therapeutic applications, contributing to a deeper understanding of human biology. The identification of the biological target for benzamide chemotypes as the lipid-transfer protein Sec14p in fungi is a prime example of how such compounds can open new avenues for both drug development and basic research. nih.gov By systematically applying these advanced research trajectories, this compound could move from a simple chemical structure to a key that unlocks new biological insights.
Q & A
Q. What synthetic routes are commonly employed for preparing benzamide derivatives like N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide?
- Methodological Answer: Benzamide derivatives are typically synthesized via condensation reactions between acyl chlorides and amines. For example, 3-methyl-N-[2-(3-methylbenzamido)phenyl]benzamide was prepared by reacting m-toluoyl chloride with o-phenylenediamine in pyridine . Key factors include using acyl chlorides (good leaving groups) to facilitate amide bond formation and controlling reaction conditions (e.g., temperature, solvent). Similar protocols can be adapted for This compound by substituting the appropriate pyridine-containing amine.
Q. Which analytical techniques are critical for characterizing benzamide derivatives?
- Methodological Answer: Structural characterization relies on:
- NMR spectroscopy for confirming proton environments and connectivity .
- IR spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches .
- X-ray crystallography for resolving 3D molecular geometry, as demonstrated for 3-chloro-N-phenylbenzamide .
- GC-MS for purity assessment and fragmentation pattern analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to favor amide formation over competing pathways (e.g., benzimidazole synthesis)?
- Methodological Answer: The choice of reagents and conditions dictates product selectivity:
- Amide formation is favored when acyl chlorides (excellent leaving groups) react with diamines under mild conditions (e.g., room temperature, aprotic solvents like CH₂Cl₂) .
- Benzimidazole formation dominates in the presence of excess protonating agents (e.g., polyphosphoric acid) and elevated temperatures, promoting cyclization .
- Computational studies (e.g., DFT calculations of frontier orbitals) can predict reactivity by identifying groups contributing to HOMO/LUMO interactions .
Q. What computational strategies predict the reactivity of benzamide derivatives in biological systems?
- Methodological Answer: Density Functional Theory (DFT) is used to model electronic properties and predict interactions with biological targets. For example:
- Frontier orbital analysis identifies nucleophilic/electrophilic sites by examining HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) distributions .
- Molecular docking simulations can predict binding affinities to enzymes (e.g., kinases) based on structural complementarity, as suggested for triazolopyridazine-containing benzamides .
Q. How do structural modifications (e.g., substituents on the pyridine ring) influence biological activity?
- Methodological Answer: Structure-Activity Relationship (SAR) studies involve systematic substitutions and bioassays:
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance metabolic stability and target binding, as seen in N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide .
- Heterocyclic moieties (e.g., thiazole, pyrimidine) improve solubility and pharmacokinetic profiles .
- Comparative crystallographic data (e.g., bond lengths, angles) from related compounds guide rational design .
Q. What strategies mitigate degradation or instability of benzamide derivatives in solution?
- Methodological Answer: Degradation pathways are monitored via:
- UHPLC/MS/MS to identify major degradation products (e.g., 4-chlorobenzamide formed from Ro 16-3177 under methanolic conditions) .
- Spectrophotometric analysis (UV-Vis) tracks stability in solvents, with adjustments to pH or storage temperature to minimize hydrolysis .
Data Contradiction Resolution
Q. How should researchers address conflicting reports on the biological efficacy of benzamide derivatives?
- Methodological Answer: Contradictions arise from variations in assay conditions or target specificity. Resolution involves:
- Standardized bioassays : Reproduce studies under controlled conditions (e.g., cell lines, enzyme concentrations) .
- Orthogonal validation : Use multiple techniques (e.g., SPR for binding affinity, cellular assays for functional activity) .
- Meta-analysis : Compare structural features and experimental protocols across studies to identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
